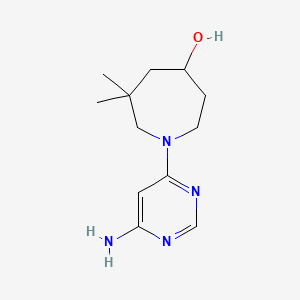
1-(6-Aminopyrimidin-4-yl)-6,6-dimethylazepan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Aminopyrimidin-4-yl)-6,6-dimethylazepan-4-ol, commonly known as APDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APDA is a cyclic amine that contains a pyrimidine ring and an azepane ring. It has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of APDA is not yet fully understood. However, studies have shown that APDA can inhibit the activity of enzymes involved in bacterial growth and can induce apoptosis in cancer cells. APDA has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
APDA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in bacterial growth and to induce apoptosis in cancer cells. APDA has also been shown to have antioxidant properties and may be able to protect cells from oxidative damage. Additionally, APDA has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using APDA in lab experiments is its potent antimicrobial properties. APDA can be used to inhibit the growth of various bacteria, making it useful in the study of bacterial infections. Additionally, APDA has shown potential as an antitumor agent, making it useful in the study of cancer. However, one limitation of using APDA in lab experiments is its complex synthesis process, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of APDA. One potential direction is the further study of its potential use as an antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of APDA and its potential therapeutic effects. Another direction for future research is the development of more efficient synthesis methods for APDA, which may make it more widely available for scientific research.
Synthesemethoden
APDA can be synthesized using different methods, including the reaction of 6-aminopyrimidine-4-carbaldehyde with 6,6-dimethyl-4-hydroxyazepan-2-one in the presence of a base. Another method involves the reaction of 2-amino-6-(trifluoromethyl)pyrimidine with 6,6-dimethyl-4-hydroxyazepan-2-one in the presence of a catalyst. The synthesis of APDA is a complex process that requires careful optimization of reaction conditions to yield high-quality products.
Wissenschaftliche Forschungsanwendungen
APDA has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and can be used as a potent inhibitor of bacterial growth. APDA has also shown potential as an antitumor agent and has been studied for its ability to induce apoptosis in cancer cells. Additionally, APDA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(6-aminopyrimidin-4-yl)-6,6-dimethylazepan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-12(2)6-9(17)3-4-16(7-12)11-5-10(13)14-8-15-11/h5,8-9,17H,3-4,6-7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZNYXNKSCHOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN(C1)C2=NC=NC(=C2)N)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-chloropyridin-3-yl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide](/img/structure/B7438367.png)
![N-[1H-imidazol-2-yl(pyridin-3-yl)methyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine](/img/structure/B7438373.png)
![4-amino-2,5-dimethyl-N-(3,3,3-trifluoro-2-methylpropyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7438380.png)
![1-[3-[(1-Methylimidazol-2-yl)methyl]piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone](/img/structure/B7438381.png)
![3-(2H-benzotriazol-5-yl)-5-[1-(2-methylpropyl)cyclobutyl]-1,2,4-oxadiazole](/img/structure/B7438396.png)
![3-[(1,5-Dimethylpyrazol-3-yl)methyl]-6-phenylthieno[3,2-d]pyrimidin-4-one](/img/structure/B7438402.png)
![N-[(6-methoxynaphthalen-2-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-amine](/img/structure/B7438415.png)
![1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol](/img/structure/B7438420.png)
![6-(2,2-dimethylpropylsulfonyl)-2-methyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7438428.png)
![1-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-3-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7438435.png)
![5-Methyl-7-(3-methylsulfanylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7438451.png)
![N-(2-amino-2-cyclopropylethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7438458.png)
![2-[[4-(1-hydroxy-2,2-dimethylpropyl)triazol-1-yl]methyl]-N-methyl-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B7438471.png)